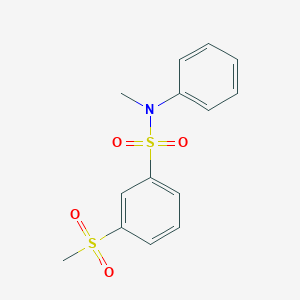![molecular formula C15H14FNO3 B5331207 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5331207.png)
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide, also known as JNJ-47965567, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. In
Mécanisme D'action
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide exerts its therapeutic effects by binding to specific targets in the body. In cancer research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide targets the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide induces DNA damage and apoptosis in tumor cells. In inflammation research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide targets the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory cytokines. By inhibiting PDE4, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide reduces the production of cytokines and, consequently, inflammation. In neurological disorder research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide targets the receptor N-methyl-D-aspartate (NMDA), which is involved in synaptic plasticity. By enhancing NMDA receptor function, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide improves cognitive function.
Biochemical and physiological effects:
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to have a range of biochemical and physiological effects in various studies. In cancer research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to induce DNA damage and apoptosis in tumor cells, while sparing normal cells. In inflammation research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to reduce the production of inflammatory cytokines and improve lung function in animal models of asthma. In neurological disorder research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to improve cognitive function and enhance synaptic plasticity in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. However, one limitation of 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
For research on 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide include exploring its efficacy in combination with other therapies, optimizing dosing regimens, and investigating its potential in other disease indications. Additionally, further studies are needed to elucidate the mechanisms underlying 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide's therapeutic effects and to identify potential biomarkers for patient selection.
Méthodes De Synthèse
The synthesis of 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide involves the reaction of 4-fluorobenzyl alcohol with 3-methoxybenzoic acid in the presence of a coupling reagent and a base. The resulting intermediate is then treated with an amine to form the final product. This method has been optimized for high yield and purity.
Applications De Recherche Scientifique
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation. In inflammation research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to improve cognitive function by enhancing synaptic plasticity.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIUMPSJMWWUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5331127.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B5331134.png)
![5-methyl-1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5331160.png)
![6-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5331161.png)


![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5331194.png)
![(3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5331213.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5331221.png)



![3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5331253.png)